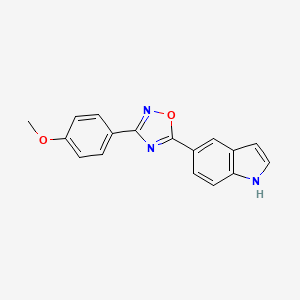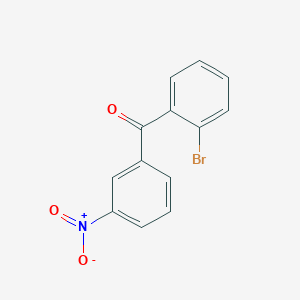
(2-Bromophenyl)(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on another phenyl ring, both attached to a central methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-nitrophenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, bases like sodium hydroxide
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: (2-Aminophenyl)(3-nitrophenyl)methanone
Substitution: (2-Substituted phenyl)(3-nitrophenyl)methanone
Oxidation: Corresponding carboxylic acids
Aplicaciones Científicas De Investigación
(2-Bromophenyl)(3-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromophenyl)(morpholino)methanone
- (4-Bromophenyl)phenylmethanone
- 4,4’-Dibromobenzophenone
Uniqueness
(2-Bromophenyl)(3-nitrophenyl)methanone is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals.
Propiedades
Número CAS |
920002-72-8 |
|---|---|
Fórmula molecular |
C13H8BrNO3 |
Peso molecular |
306.11 g/mol |
Nombre IUPAC |
(2-bromophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H8BrNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H |
Clave InChI |
JRFYACOKUSXXLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
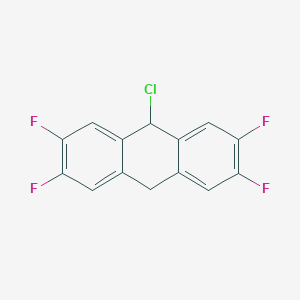
![N-methyl-3-[[4-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B12637727.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
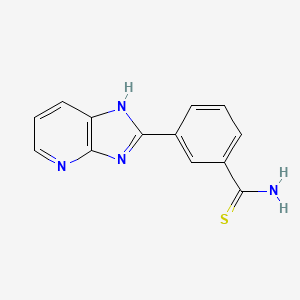
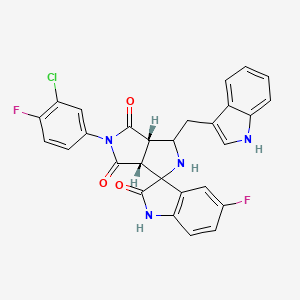

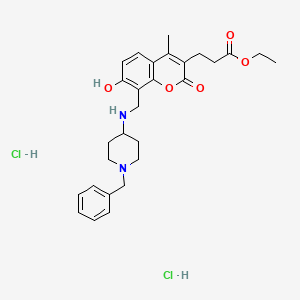
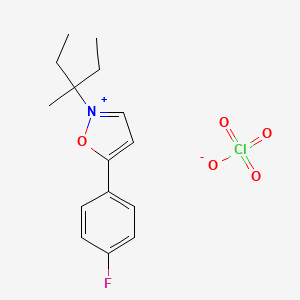
![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)

